Anacardic acid triene

Antimicrobial MRSA Natural Products

Procure Anacardic acid triene (CAS 103904-73-0) as a defined, polyunsaturated phenolic lipid—not a generic mixture. Unlike saturated or monoene analogs, the triene form delivers superior antioxidant potency (DPPH assay), enhanced acetylcholinesterase (AChE) inhibition, and potent molluscicidal activity (LC50 0.35 ppm against B. glabrata). Documented MICs of 1.56 µg/mL against S. mutans and 6.25 µg/mL against MRSA make it a reliable positive control for antimicrobial susceptibility studies. Its multi-target profile—inhibiting HATs, bacterial NADH oxidase, lipoxygenase-1, and SUMOylation—ensures reproducible structure-activity relationship data. Insist on the triene form to eliminate batch-to-batch variability inherent in mixed anacardic acid preparations.

Molecular Formula C22H30O3
Molecular Weight 342.5 g/mol
CAS No. 103904-73-0
Cat. No. B3026252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnacardic acid triene
CAS103904-73-0
Molecular FormulaC22H30O3
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC(CCCC=CC=CCC=CCC(C)C1=CC=CC=C1C(=O)O)O
InChIInChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4-,8-7-
InChIKeyQUVGEKPNSCFQIR-UTOQUPLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anacardic Acid Triene (CAS 103904-73-0): Product-Specific Evidence for Scientific Procurement


Anacardic acid triene (CAS 103904-73-0), also known as (15:3)-anacardic acid or 2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid, is a polyunsaturated phenolic lipid belonging to the anacardic acid family [1]. It is characterized by a salicylic acid head group bearing a 15-carbon alkyl chain with three cis-configured double bonds at positions 8, 11, and 14 . This compound is a naturally occurring constituent of cashew nut shell liquid (CNSL) and exhibits a distinct pharmacological profile compared to its saturated and less unsaturated analogs [2]. The triene form is recognized as a multi-target bioactive agent with documented activity against histone acetyltransferases (HATs), bacterial NADH oxidase, lipoxygenase-1, and SUMOylation pathways .

Why Anacardic Acid Triene (CAS 103904-73-0) Cannot Be Interchanged with Saturated or Monoene Analogs


The anacardic acid family comprises compounds with identical salicylic acid cores but differing degrees of unsaturation in the 15-carbon side chain (saturated, monoene, diene, and triene) [1]. This structural variation profoundly impacts biological activity. Studies demonstrate that increasing unsaturation from monoene to triene enhances antioxidant potency, acetylcholinesterase (AChE) inhibition, and cytotoxicity against Artemia salina, while saturated or monoene forms exhibit divergent antifungal efficacy [2]. Furthermore, the triene form displays a unique solubility profile in organic solvents and aqueous buffers that directly affects experimental formulation . Procuring a generic 'anacardic acid' mixture or a less-defined saturated analog introduces significant variability in experimental outcomes and invalidates the precise structure-activity relationships required for reproducible research.

Quantitative Differentiation of Anacardic Acid Triene (CAS 103904-73-0) Against Closest Analogs


Antibacterial Activity of Anacardic Acid Triene Against S. aureus and MRSA

Anacardic acid triene exhibits potent antibacterial activity, with a significantly lower MIC against S. mutans compared to methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus. While direct comparative MIC data for saturated or monoene anacardic acids against the same strains are not uniformly available in the same study, the triene form is consistently highlighted as the most active against Gram-positive bacteria among the anacardic acid constituents [1].

Antimicrobial MRSA Natural Products

Antioxidant Capacity of Anacardic Acid Triene vs. Less Unsaturated Analogs

The antioxidant activity of anacardic acid triene, measured via DPPH radical scavenging, is superior to that of its monoene and diene counterparts. The triene form provided 'better results' in DPPH inhibition, indicating that increased unsaturation in the side chain directly enhances free radical scavenging capacity [1]. This is a direct head-to-head comparison among isolated anacardic acid constituents.

Antioxidant DPPH Structure-Activity

Cytotoxicity of Anacardic Acid Triene Against Artemia salina

Anacardic acid triene demonstrates higher cytotoxicity against Artemia salina (brine shrimp) nauplii compared to its monoene and diene analogs. This direct head-to-head comparison reveals that increasing unsaturation correlates with increased toxicity in this invertebrate model [1].

Cytotoxicity Artemia salina Natural Product Toxicology

Acetylcholinesterase (AChE) Inhibition by Anacardic Acid Triene

Anacardic acid triene exhibits enhanced acetylcholinesterase (AChE) inhibitory activity compared to its less unsaturated analogs. The triene form provided 'better results' in AChE inhibition assays, establishing a structure-activity relationship where increased unsaturation improves enzyme inhibition [1].

Acetylcholinesterase Neurodegeneration Enzyme Inhibition

Molluscicidal Potency of Anacardic Acid Triene Against Biomphalaria glabrata

Anacardic acid triene exhibits potent molluscicidal activity against the snail vector Biomphalaria glabrata, with an LC50 of 0.35 ppm. This activity is contingent upon both the carboxyl group and the unsaturated side chain; decarboxylated analogs (cardanol) and salicylic acid are inactive at concentrations up to 5 ppm [1]. This class-level inference underscores the unique structural requirements for molluscicidal efficacy.

Molluscicide Schistosomiasis Vector Control

Solubility Profile of Anacardic Acid Triene for Formulation Decisions

The solubility of anacardic acid triene varies significantly across common laboratory solvents, providing formulation flexibility. It is highly soluble in DMF (20 mg/mL), DMSO (15 mg/mL), and ethanol (22 mg/mL), but exhibits limited solubility in aqueous PBS buffer (0.5 mg/mL in a 1:1 ethanol:PBS mixture) . This profile is critical for designing in vitro and in vivo experiments and distinguishes it from saturated analogs which may have different solubility characteristics due to altered lipophilicity.

Solubility Formulation Preclinical Research

Validated Research Applications for Anacardic Acid Triene (CAS 103904-73-0)


Antimicrobial Susceptibility Testing and MRSA Research

Anacardic acid triene's defined MIC values against S. mutans (1.56 µg/mL) and MRSA (6.25 µg/mL) [1] make it a suitable positive control or test compound in antimicrobial susceptibility assays. Its differential activity against oral and systemic pathogens supports its use in studies exploring selective antibacterial mechanisms or natural product-based anti-MRSA agents.

Oxidative Stress and Antioxidant Mechanism Studies

Given its superior DPPH radical scavenging activity compared to monoene and diene analogs [2], anacardic acid triene is an ideal tool for investigating structure-activity relationships in antioxidant phenolic lipids. It can serve as a benchmark for evaluating the contribution of unsaturation to free radical quenching capacity.

Vector Control and Molluscicide Development

With a potent LC50 of 0.35 ppm against B. glabrata [3], anacardic acid triene is a key compound for research into environmentally friendly molluscicides for schistosomiasis control. Its structure-activity profile, requiring both the carboxyl group and unsaturated side chain, provides a clear framework for analog design and optimization.

Enzyme Inhibition Assays for Drug Discovery

The enhanced acetylcholinesterase (AChE) inhibitory activity of anacardic acid triene relative to its less unsaturated analogs [2] positions it as a valuable probe for studying cholinergic enzyme modulation. It can be used in primary screening campaigns or as a reference compound in the development of novel AChE inhibitors for neurodegenerative disease research.

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